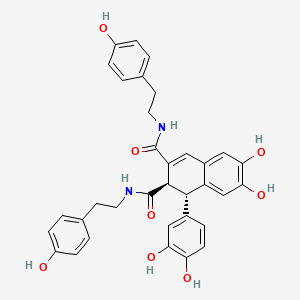
Cannabisin B
Overview
Description
Cannabisin B is a naturally occurring lignanamide compound found in the seeds of the hemp plant (Cannabis sativa L)This compound has garnered significant interest due to its potent antioxidant activity and potential therapeutic properties .
Mechanism of Action
Target of Action
Cannabisin B, a metabolite isolated from hemp seeds, primarily targets microRNAs in human neural cells . MicroRNAs are small non-coding RNA molecules that play a crucial role in regulating gene expression. They are involved in various biological processes, including cell differentiation, proliferation, and apoptosis .
Mode of Action
This compound interacts with its targets by modulating the expression levels of microRNAs . This modulation can either upregulate or downregulate the expression of specific microRNAs, leading to changes in the cellular processes they control .
Biochemical Pathways
The affected pathways by this compound include axon guidance, hippocampal signaling, and neurotrophin signaling . These pathways are critical for neural functions. For instance, axon guidance is essential for the proper wiring of the nervous system, while hippocampal signaling is involved in learning and memory processes . Neurotrophin signaling, on the other hand, plays a key role in the survival, development, and function of neurons .
Pharmacokinetics
This suggests that this compound might also be metabolized in the liver. The potential exists for pharmacokinetic drug interactions via inhibition or induction of enzymes or transporters . .
Result of Action
The modulation of microRNA expression by this compound can have significant effects at the molecular and cellular levels. For example, certain microRNAs known to be involved in Alzheimer’s disease, such as miR-708-5p, miR-181a-5p, miR-190a-5p, miR-199a-5p, and miR-143-3p, undergo major expression changes due to the action of this compound . These changes are expected to ameliorate neural function, potentially offering therapeutic benefits for neurodegenerative diseases .
Action Environment
The action, efficacy, and stability of this compound, like other cannabinoids, can be influenced by various environmental factors. For instance, the cultivation environment of the Cannabis plant, including variables such as temperature, humidity, light intensity, and soil composition, profoundly influences the growth and development of the plant and consequently the levels of cannabinoids . Moreover, agronomic practices like irrigation, fertilization, and pest management also impact the chemical profile of cannabis extracts .
Biochemical Analysis
Biochemical Properties
Cannabisin B interacts with various enzymes, proteins, and other biomolecules. It has been found to induce autophagic cell death through the regulation of the AKT/mTOR pathway and S phase cell cycle arrest in human hepatocarcinoma HepG2 cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to change the expression levels of microRNAs in human neural cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and causes changes in gene expression . For example, it could induce autophagic cell death through the regulation of the AKT/mTOR pathway .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Cannabisin B involves several key steps. The synthesis begins with the Stobbe reaction, which forms the diester intermediate from veratraldehyde and diethyl succinate. This intermediate undergoes esterification with thionyl chloride and ethanol to form the diacid. The diacid is then subjected to Friedel–Crafts alkylation to form the skeleton of the lignanamide. Finally, the skeleton is condensed with 4-methoxyphenethylamine to yield this compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily synthesized for research purposes. the synthetic route described above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Types of Reactions: Cannabisin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of this compound .
Scientific Research Applications
Cannabisin B has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its antioxidant properties and potential use as a natural antioxidant in various chemical formulations.
Comparison with Similar Compounds
Cannabisin B is part of a family of lignanamides, which includes similar compounds such as Cannabisin A, Cannabisin C, Cannabisin D, Cannabisin E, Cannabisin F, and Cannabisin G. These compounds share similar structures but differ in their specific functional groups and biological activities. For example, Cannabisin D is known for its strong induction upon UV-C treatment in Cannabis leaves . The uniqueness of this compound lies in its potent antioxidant activity and its ability to modulate gene expression in neural cells .
Properties
IUPAC Name |
(1S,2R)-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O8/c37-23-6-1-19(2-7-23)11-13-35-33(43)26-15-22-17-29(41)30(42)18-25(22)31(21-5-10-27(39)28(40)16-21)32(26)34(44)36-14-12-20-3-8-24(38)9-4-20/h1-10,15-18,31-32,37-42H,11-14H2,(H,35,43)(H,36,44)/t31-,32-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENYXHLAFMZULS-ACHIHNKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2C(C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)[C@@H]2[C@H](C3=CC(=C(C=C3C=C2C(=O)NCCC4=CC=C(C=C4)O)O)O)C5=CC(=C(C=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144506-17-2 | |
| Record name | Cannabisin-b | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144506172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CANNABISIN-B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBD34RU9GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is Cannabisin B naturally found?
A2: this compound is primarily found in hempseed (Cannabis sativa L.), specifically in the hull. [, , ] Notably, it was also isolated from the stem bark of Monodora carolinae, a plant belonging to the Annonaceae family. [] This discovery marked the first report of this compound in the Monodora genus. []
Q2: How does the extraction method affect the bioavailability of this compound?
A3: Studies indicate that extrusion treatment followed by free phenolic extraction significantly enhances the absorption of this compound in Caco-2 intestinal cells compared to the bound fraction from raw hempseed hull. [] This suggests that processing techniques can influence the bioavailability of this lignanamide.
Q3: Has the total synthesis of this compound been achieved?
A5: Yes, this compound has been successfully synthesized in the laboratory. [, ] The convergent synthesis utilized the Stobbe reaction and Friedel-Crafts alkylation as key steps to construct the lignanamide skeleton. []
Q4: Are there any computational studies on this compound?
A6: Computational studies employing molecular dynamics (MD) simulations and density functional theory (DFT) have been conducted to elucidate the molecular and electronic structure of this compound. [] These simulations, utilizing methanol as a solvent, aimed to correlate theoretical data with experimental findings, particularly in terms of spectroscopic properties. []
Q5: Is there any information available about the toxicity of this compound?
A5: Currently, there is limited publicly available scientific data regarding the toxicity and long-term effects of this compound. Further research is crucial to thoroughly assess its safety profile.
Q6: How does the structure of this compound relate to its activity?
A8: While specific structure-activity relationships for this compound are still under investigation, research on related cinnamoylphenethyl amides, identified alongside this compound in Polygonum hyrcanicum, revealed their anti-trypanosomal activity. [] This finding suggests that the cinnamoylphenethyl amide scaffold could be a promising starting point for developing new antiparasitic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



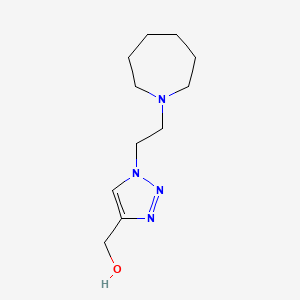
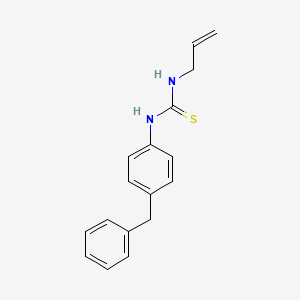
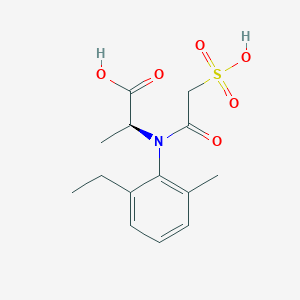
![N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide](/img/structure/B6594882.png)
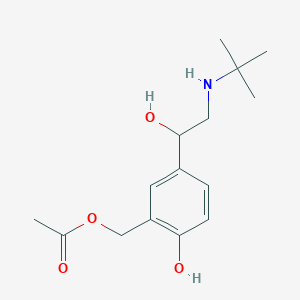
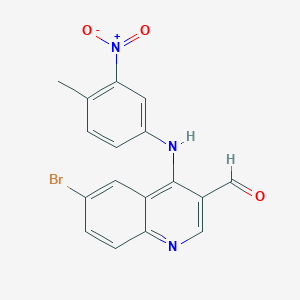
![8-acetyl-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6-methylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B6594901.png)
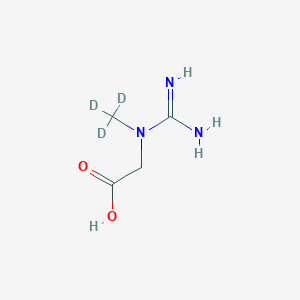

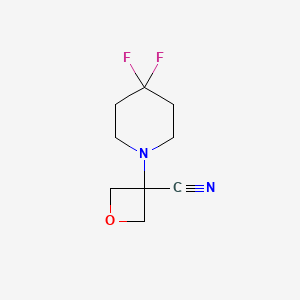
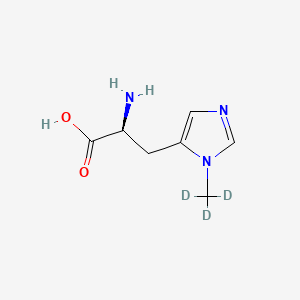
![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)

